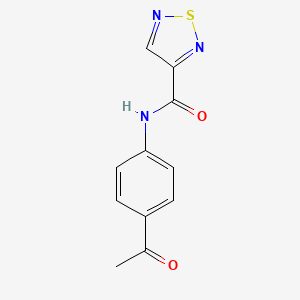

N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide

Description

Significance of Heterocyclic Compounds in Contemporary Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new drugs. nih.gov Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry.

The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a prominent feature in many biologically active molecules. nih.govmdpi.comoaji.net There are four isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). oaji.net The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and is known to exhibit a wide spectrum of pharmacological activities. nih.govasianpubs.orgjocpr.com The presence of the sulfur atom in the thiadiazole ring can enhance liposolubility, and the mesoionic nature of these compounds allows them to cross cellular membranes and interact with biological targets. nih.govresearchgate.net Thiadiazole derivatives have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. mdpi.comoaji.net

The following table provides a glimpse into the diverse biological activities associated with the thiadiazole scaffold:

| Biological Activity | Examples of Thiadiazole Derivatives |

| Anticancer | 1,3,4-thiadiazole hybrids as EGFR inhibitors mdpi.com |

| Antimicrobial | Ciprofloxacin-based 1,3,4-thiadiazole derivatives mdpi.com |

| Anti-inflammatory | Various substituted 1,3,4-thiadiazoles oaji.net |

| Antiviral | 2-amino-5-substituted-1,3,4-thiadiazoles asianpubs.org |

| Anticonvulsant | 2-aryl-5-hydrazino-1,3,4-thiadiazoles nih.gov |

The carboxamide linkage (-CONH-) is a privileged structural motif frequently found in approved drugs. nih.gov This functional group is more than just a simple linker; its ability to form hydrogen bonds allows it to play a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov Carboxamides can be classified as N-unsubstituted or N-substituted, both of which are widely utilized in drug design and development for a variety of therapeutic areas, including anti-infective and anti-cancer agents. nih.gov The presence of the carboxamide group can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles. nih.gov

Contextualizing N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide within the Landscape of Thiadiazole Derivatives

This compound belongs to the broad class of thiadiazole derivatives, which have been a subject of intense research in medicinal chemistry. mdpi.comoaji.net The 1,2,5-thiadiazole isomer, while historically less explored than the 1,3,4-isomer, is gaining increasing attention. The combination of the 1,2,5-thiadiazole core with a carboxamide linker and an acetylphenyl substituent creates a unique chemical entity with a specific three-dimensional structure and electronic distribution. This particular arrangement of functional groups allows for a multitude of potential interactions with biological macromolecules, making it a promising candidate for further investigation. The synthesis of such derivatives often involves the cyclization of appropriate linear precursors to form the thiadiazole ring, followed by coupling with the desired side chains. nih.gov

Overview of Research Directions for this compound and Analogous Structures

Current and future research on this compound and its analogs is likely to be focused on several key areas. A primary direction is the synthesis and exploration of a library of related compounds to establish structure-activity relationships (SAR). By systematically modifying the substituents on the phenyl ring and exploring different isomers of the thiadiazole core, researchers can fine-tune the biological activity and pharmacokinetic properties of these molecules. Furthermore, computational studies, such as molecular docking, can be employed to predict the binding modes of these compounds with various biological targets, thereby guiding the design of more potent and selective agents. The investigation of their potential as anticancer, anti-inflammatory, or antimicrobial agents will likely be at the forefront of these research efforts, given the established activities of the parent scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c1-7(15)8-2-4-9(5-3-8)13-11(16)10-6-12-17-14-10/h2-6H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWTXGNHLXJEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NSN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329813 | |

| Record name | N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

700860-69-1 | |

| Record name | N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl 1,2,5 Thiadiazole 3 Carboxamide

Strategies for the Synthesis of 1,2,5-Thiadiazole (B1195012) Ring Systems

The construction of the 1,2,5-thiadiazole ring is a fundamental step in the synthesis of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide. Various methodologies have been developed to efficiently generate this heterocyclic system.

The synthesis of 1,2,5-thiadiazoles typically involves the cyclization of a precursor containing a nitrogen-carbon-carbon-nitrogen (N-C-C-N) backbone with a sulfur-donating reagent. A common and effective approach is the reaction of a 1,2-diamine with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). For instance, diaminomaleonitrile (B72808) can be treated with thionyl chloride to yield 1,2,5-thiadiazole-3,4-dicarbonitrile. chemicalbook.com Similarly, ethylenediamine (B42938) can react with sulfur monochloride, sulfur dichloride, or sulfur dioxide to form the parent 1,2,5-thiadiazole ring. chemicalbook.com

Another versatile method involves the Hurd-Mori reaction, where semicarbazones are cyclized using thionyl chloride. mdpi.comresearchgate.net This approach is particularly useful for introducing substituents onto the thiadiazole ring. The general mechanism involves the reaction of a ketone with semicarbazide (B1199961) to form a semicarbazone, which then undergoes cyclization with thionyl chloride. researchgate.net

| Precursor Type | Sulfur Reagent | Resulting Product | Reference |

| 1,2-Diamine | Thionyl chloride, Sulfur monochloride/dichloride | Substituted or unsubstituted 1,2,5-thiadiazole | chemicalbook.com |

| Semicarbazone | Thionyl chloride | Substituted 1,2,5-thiadiazole | mdpi.comresearchgate.net |

| α-Diketone | Sulfamide | 1,2,5-Thiadiazole 1,1-dioxide |

The regioselective synthesis of unsymmetrically substituted 1,2,5-thiadiazoles, such as those with a carboxamide group at the 3-position, is crucial. The choice of starting materials and reaction conditions dictates the final substitution pattern. For the synthesis of a 3-carboxy-substituted 1,2,5-thiadiazole, a precursor with the desired carboxylate functionality or a group that can be readily converted to it is necessary. The cyclization of appropriately substituted α-amino amides or related compounds can provide a regioselective route to 3-substituted 1,2,5-thiadiazoles.

Approaches for Incorporating the N-(4-acetylphenyl) Moiety

Once the 1,2,5-thiadiazole-3-carboxylic acid or a reactive equivalent is synthesized, the next critical step is the incorporation of the N-(4-acetylphenyl) group via amide bond formation.

The formation of the carboxamide linkage between the 1,2,5-thiadiazole-3-carboxylic acid and 4-aminoacetophenone is a key transformation. Standard amide coupling protocols are generally effective. One common method involves the activation of the carboxylic acid to form a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with the amine.

A typical procedure would involve treating the 1,2,5-thiadiazole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. This highly reactive intermediate is then reacted with 4-aminoacetophenone in the presence of a base to neutralize the HCl byproduct, affording the desired this compound. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the direct coupling of the carboxylic acid and the amine under milder conditions. nih.gov

| Coupling Reagent | Reaction Conditions | Product | Reference |

| Thionyl chloride/Oxalyl chloride | Anhydrous conditions, followed by addition of amine and base | This compound | |

| EDC/HOBt | Room temperature, in a suitable solvent like acetonitrile | This compound | nih.gov |

The N-(4-acetylphenyl) moiety is derived from the readily available starting material, 4-aminoacetophenone. This precursor provides the necessary aromatic amine functionality for the amide coupling reaction and already contains the acetyl group at the para position. The synthesis of 4-aminoacetophenone itself can be achieved through various standard organic transformations, such as the Friedel-Crafts acylation of acetanilide (B955) followed by deprotection of the amine group.

Derivatization and Structural Modification Strategies for this compound Analogs

The structural framework of this compound offers several sites for derivatization to explore structure-activity relationships. Modifications can be made to the 1,2,5-thiadiazole ring, the N-acetylphenyl moiety, or the connecting carboxamide linker.

The acetyl group on the phenyl ring is a versatile handle for further chemical transformations. For instance, it can undergo condensation reactions with various reagents to introduce new heterocyclic rings. The reaction of the corresponding chloroacetamide derivative with thiosemicarbazide (B42300) can lead to the formation of thiosemicarbazone derivatives, which can be further cyclized. researchgate.net

The 1,2,5-thiadiazole ring itself can be modified. For example, halogenated thiadiazoles can undergo nucleophilic substitution reactions to introduce a variety of functional groups. thieme-connect.de Additionally, the sulfur atom in the thiadiazole ring can be oxidized to form the corresponding 1-oxide or 1,1-dioxide, which can alter the electronic properties and biological activity of the molecule. thieme-connect.de

| Modification Site | Reagent/Reaction Type | Potential New Functional Group/Moiety | Reference |

| Acetyl group | Condensation with hydrazines/thiosemicarbazides | Pyrazoles, thiadiazoles, thiazoles | researchgate.net |

| Phenyl ring | Electrophilic aromatic substitution | Halogen, nitro, alkyl groups | |

| 1,2,5-Thiadiazole ring | Oxidation (e.g., with m-CPBA) | Sulfoxide, sulfone | thieme-connect.de |

Substituent Variation on the Thiadiazole Ring

No research detailing the variation of substituents on the 1,2,5-thiadiazole ring of this compound has been identified.

Modifications to the Phenyl and Acetyl Moieties

There is no available literature describing the chemical modifications to the phenyl or acetyl groups of this compound.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Derivatives

Specific studies on the optimization of reaction conditions and yields for the synthesis of this compound derivatives could not be located in the scientific literature.

Detailed Spectroscopic and Crystallographic Data for this compound Remains Undocumented in Publicly Available Scientific Literature

Following a comprehensive search of scholarly articles, chemical databases, and scientific literature, specific experimental data detailing the molecular characterization and structural elucidation of the compound this compound could not be located.

The request specified a detailed article based on a precise outline, including sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single Crystal X-ray Diffraction. These analytical techniques are fundamental for confirming the structure and understanding the chemical properties of a synthesized compound.

While extensive research exists on the broader class of thiadiazole isomers, particularly 1,3,4-thiadiazoles and 1,2,4-thiadiazoles, and their various derivatives, no publications were identified that specifically report the synthesis and subsequent detailed characterization of this compound. The distinction of the 1,2,5-thiadiazole isomer is critical, and data from other isomers cannot be used as a substitute.

Consequently, the creation of an article with the required scientifically accurate data tables and detailed research findings for the specified compound is not possible at this time. The absence of this information in the public domain suggests that the compound may be novel, not yet synthesized, or its characterization data has not been published.

Molecular Characterization and Structural Elucidation of N 4 Acetylphenyl 1,2,5 Thiadiazole 3 Carboxamide

Crystallographic Analysis for Three-Dimensional Structural Insights

Intermolecular Interactions in Crystalline Packing

The most significant interaction anticipated in the crystal structure is the classical hydrogen bond formed by the amide functional group. The amide N-H group serves as a strong hydrogen bond donor, while the carbonyl oxygen of either the amide or the acetyl group acts as a potent acceptor. This typically results in the formation of strong N–H⋯O=C hydrogen bonds, a common and robust motif in the crystal engineering of N-phenylamides. nih.gov These interactions can lead to the formation of well-defined supramolecular structures, such as infinite chains or dimeric rings, which form the primary backbone of the crystal packing.

Furthermore, π-π stacking interactions between adjacent aromatic rings (both the phenyl and the thiadiazole rings) may also be present. The planar nature of these rings allows for face-to-face or offset stacking arrangements, which contribute to the stabilization of the crystal structure through delocalized π-electron interactions. nih.gov The cumulative effect of these varied and directional interactions—from strong N-H⋯O bonds to weaker C-H⋯O/N contacts and dispersive π-π stacking—determines the final three-dimensional architecture of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide in the solid state.

Table 1: Predicted Intermolecular Interactions in the Crystalline Packing of this compound (Note: This table is predictive, based on the functional groups of the molecule, as specific experimental crystallographic data is not available.)

| Donor Group (D) | Hydrogen (H) | Acceptor Group (A) | Interaction Type | Potential Motif |

| Amide (N) | H | Amide Carbonyl (O=C) | Strong Hydrogen Bond (N-H⋯O) | Chain or Dimer |

| Amide (N) | H | Acetyl Carbonyl (O=C) | Strong Hydrogen Bond (N-H⋯O) | Chain or Dimer |

| Phenyl (C) | H | Amide Carbonyl (O=C) | Weak Hydrogen Bond (C-H⋯O) | Network Stabilization |

| Phenyl (C) | H | Acetyl Carbonyl (O=C) | Weak Hydrogen Bond (C-H⋯O) | Network Stabilization |

| Phenyl (C) | H | Thiadiazole (N) | Weak Hydrogen Bond (C-H⋯N) | Network Stabilization |

| Acetyl (C) | H | Amide Carbonyl (O=C) | Weak Hydrogen Bond (C-H⋯O) | Network Stabilization |

| Acetyl (C) | H | Thiadiazole (N) | Weak Hydrogen Bond (C-H⋯N) | Network Stabilization |

| Phenyl Ring | - | Phenyl Ring | π-π Stacking | Stacking Columns |

| Phenyl Ring | - | Thiadiazole Ring | π-π Stacking | Stacking Columns |

Investigation of Biological Activities and Underlying Mechanisms of N 4 Acetylphenyl 1,2,5 Thiadiazole 3 Carboxamide Derivatives

Anticancer Potential and Cellular Modulations

The exploration of N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide and related derivatives has revealed significant anticancer potential. These compounds exert their effects through various cellular modulations, including cytotoxicity against diverse cancer cell lines, induction of programmed cell death (apoptosis), and disruption of the cell cycle. Furthermore, specific molecular targets have been identified, shedding light on the precise mechanisms driving their antitumor activity.

In Vitro Cytotoxic and Antiproliferative Studies

Derivatives based on the thiadiazole scaffold have demonstrated potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. The efficacy of these compounds is often structure-dependent, with specific chemical modifications significantly influencing their activity. nih.gov

For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed promising, structure-dependent antiproliferative activity against lung adenocarcinoma A549 cells. nih.gov Notably, compounds bearing a hydroxyimino (-C=NOH) functional group exhibited the most potent cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, surpassing the efficacy of the standard chemotherapy drug cisplatin. mdpi.com These compounds also showed potent activity against H69 small-cell lung carcinoma cells and anthracycline-resistant H69AR cells. mdpi.com

Other studies on different thiadiazole derivatives have reported considerable efficacy against various cancer cell lines, including:

Renal (RXF393), Colon (HT29), and Melanoma (LOX IMVI) : A novel spiro-heterocyclic compound, N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-1,2′- nih.govnih.govmdpi.com thiadiazole]-5′-carboxamide, demonstrated significant efficacy with IC50 values of 7.01 µM (RXF393), 24.3 µM (HT29), and 9.55 µM (LOX IMVI). mdpi.com

Breast Cancer (MCF-7, MDA-MB-231) : Ciprofloxacin-derived 1,3,4-thiadiazole (B1197879) analogs showed IC50 values in the range of 3.26–15.7 µM against MCF-7 cells. mdpi.com Another study found that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole had IC50 values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.com

Leukemia (HL-60) : Hybrids of 1,3,4-thiadiazole and chalcone exerted strong cytotoxic activity against leukemia HL-60 cells, with IC50 values ranging from 6.92 to 16.35 µM. researchgate.net

Prostate (PC3), Neuroblastoma (SKNMC), and Colon (HT29) : An N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative proved to be toxic to PC3, HT29, and SKNMC cell lines with IC50 values of 4.96 µM, 16.00 µM, and 15.28 µM, respectively. researchgate.net

The antiproliferative activity of this compound derivatives is closely linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. semanticscholar.org Flow cytometric analysis of potent thiadiazole derivatives has consistently shown an increase in the population of apoptotic cells. mdpi.com

For example, a spiro-heterocyclic thiadiazole derivative was found to cause a substantial induction of apoptosis in renal RXF393 cancer cells, with significant levels of early (11.69%) and late (19.78%) apoptosis. mdpi.com Similarly, certain thiazole-based compounds were shown to increase total apoptosis in HCT-116 colon cancer cells. nih.gov

In addition to inducing apoptosis, these compounds interfere with the normal progression of the cell cycle. mdpi.com Different derivatives have been shown to arrest the cell cycle at various phases:

G1 Phase : A spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative was observed to cause G1 phase arrest in RXF393 cells. mdpi.comresearchgate.net

G2/M Phase : Analogs of combretastatin A-4 containing a 1,2,3-thiadiazole ring were found to arrest the cell cycle at the G2/M phase. nih.gov Another derivative was also reported to stop the cell cycle at the G2/M phase and induce early apoptosis in MCF-7 breast cancer cells. mdpi.com

Sub-G1 Phase : A different thiadiazole derivative was shown to block the sub-G1 phase in MCF-7 cells, leading to necrosis. mdpi.com

These findings indicate that thiadiazole derivatives can trigger cell death through multiple pathways, making them promising candidates for anticancer drug development.

Molecular Target Identification and Modulation

The anticancer effects of this compound derivatives are rooted in their interactions with specific molecular targets crucial for cancer cell survival and proliferation. Research has focused on their ability to inhibit key enzymes and modulate critical cellular pathways.

Several thiadiazole derivatives have been identified as potent inhibitors of enzymes that are often overexpressed or mutated in cancer cells.

Epidermal Growth Factor Receptor (EGFR) : EGFR is a key target in cancer therapy, and some thiadiazole derivatives have shown excellent inhibitory activity against it. researchgate.net In silico studies have proposed that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with and inhibit human EGFR. mdpi.com One potent derivative demonstrated weak inhibitory activity against EGFR with an IC50 value of 1.431 µM. nih.gov

Sirtuin 2 (SIRT2) : In addition to EGFR, SIRT2 has been identified as a potential target. Molecular docking studies suggest that the most potent 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives exhibit binding affinity toward both EGFR and SIRT2, indicating potential as dual-targeting agents. nih.govmdpi.com

Carbonic Anhydrase (CA) : Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been developed as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com One compound showed potent inhibitory activity against human carbonic anhydrase hCA IX and XII, with IC50 values of 0.477 µM and 1.933 µM, respectively. researchgate.net The anticancer activity of another thiadiazole derivative was also attributed, at least in part, to the inhibition of these tumor-associated CA isoforms. ekb.eg

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway and are frequently overexpressed in cancer cells, contributing to therapy resistance. Targeting these anti-apoptotic proteins is a promising strategy in cancer treatment.

A series of fused triazolothiadiazoles were specifically designed and synthesized as anti-apoptotic Bcl-2 inhibitors. nih.gov These novel compounds showed selective, sub-micromolar growth-inhibitory activity against Bcl-2-expressing human cancer cell lines, including MDA-MB-231 (breast), HeLa (cervical), and KG1a (leukemia). nih.gov The most potent analog demonstrated selective IC50 values of 0.31–0.7 µM against these cell lines, while showing weak activity against a Bcl-2-negative cell line. nih.gov A competitive ELISA binding assay confirmed this compound as a potent Bcl-2 inhibitor with an IC50 value of 0.32 µM. nih.gov

Further studies on other thiazole-based compounds have shown that they can induce apoptosis by down-regulating Bcl-2 and increasing the expression of the pro-apoptotic protein Bax and caspase-3 levels. nih.gov This modulation of the Bcl-2 family protein pathway is a key mechanism for the anticancer activity of these derivatives.

Antimicrobial Spectrum and Action

The thiadiazole ring is a key component in many compounds developed for their antimicrobial properties. nih.govfrontiersin.org Derivatives have been synthesized and tested against a wide range of pathogenic bacteria and fungi, often showing significant efficacy. researchgate.net

Derivatives of the 1,3,4-thiadiazole ring, an isomer of the 1,2,5-thiadiazole (B1195012) found in the subject compound, have demonstrated a broad spectrum of antibacterial activity. nih.govmdpi.com Studies indicate that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 1,3,4-thiadiazole phenyl oxazolidinone analogues show potent activity against both types of organisms. nih.gov

The efficacy of these derivatives is often greater against Gram-positive bacteria, which is attributed to the less complex structure of their cell walls, making them more permeable to hydrophobic compounds. mdpi.com The antibacterial potency is significantly influenced by the nature and position of substituents on the molecule. mdpi.com For example, the presence of electron-withdrawing groups, such as chloro or nitro groups, at the para position of an attached phenyl ring has been shown to enhance antimicrobial activity. mdpi.com A series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives showed strong antibacterial effects specifically against Gram-positive bacteria. ut.ac.ir

| Thiadiazole Derivative Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Sparfloxacin derivatives with a 1,3,4-thiadiazole ring | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis | Most compounds exhibited moderate to good antibacterial activity. | mdpi.com |

| 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazoles | Gram-positive and Gram-negative strains | Most compounds were active against Gram-positive bacteria, with some exhibiting strong effects. | ut.ac.ir |

| Silver(I) complexes with 5-methyl-1,3,4-thiadiazole-2-thiol | Gram-positive and Gram-negative strains | Complexes showed moderate-to-high activity, particularly against Gram-positive bacteria, with IC50 values as low as 4.6 μΜ. | mdpi.com |

| 1,3,4-Thiadiazole Phenyl Oxazolidinone Analogues | Gram-positive and Gram-negative organisms | Analogues demonstrated potent antibacterial activity. | nih.gov |

The antifungal potential of thiadiazole derivatives is also well-documented. nih.gov Various synthetic compounds incorporating the 1,3,4-thiadiazole ring have been shown to be potent antifungal agents against a range of pathogenic fungi, including species resistant to conventional azole treatments. nih.gov

One notable derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, proved to be a potent agent against different Candida species and molds, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov In another study, novel pyrimidine (B1678525) derivatives containing a 1,3,4-thiadiazole moiety exhibited significant in vitro antifungal activity against plant-pathogenic fungi, with some compounds showing higher inhibition rates than the commercial fungicide pyrimethanil. frontiersin.org Carboxamide derivatives of thiadiazoles have also been investigated as potential new fungicidal candidates. researchgate.net

| Thiadiazole Derivative | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species (including azole-resistant isolates) and molds | Potent activity with MIC values ranging from 8 to 96 μg/ml. | nih.gov |

| Pyrimidine derivatives with a 1,3,4-thiadiazole moiety | Botrytis cinerea, Botryosphaeria dothidea, Phomopsis sp. | Some derivatives showed higher inhibition rates (86.1% to 90.7%) than the standard pyrimethanil. | frontiersin.org |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (with 5-nitro-2-furoyl moiety) | Gram-positive bacteria and fungi | Showed the highest bioactivity among tested compounds with MIC = 1.95–15.62 µg/mL. | mdpi.com |

Research into the antifungal mechanism of thiadiazole derivatives suggests that they can act by disrupting the integrity of the fungal cell wall. nih.gov Studies on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol indicated that its antifungal action involves the disruption of cell wall biogenesis. nih.gov This interference leads to several critical failures in the fungal cell, including:

An inability to maintain a characteristic cell shape, resulting in the formation of giant cells.

Loss of osmotic resistance and leakage of protoplasmic material.

Disrupted chitin septum formation in budding cells and uneven distribution of chitin and β(1→3) glucan. nih.gov

This mechanism, which targets the cell wall rather than the ergosterol content, is a promising avenue for developing new antifungal agents, especially for combating resistant strains. nih.gov The antibacterial mechanism is less clearly defined but appears to be heavily dependent on the electronic properties of the substituents attached to the thiadiazole core. mdpi.com

Other Relevant Biological Activities (General to Thiadiazole Derivatives)

Beyond antimicrobial applications, the thiadiazole scaffold is integral to compounds designed for a variety of other therapeutic purposes, including anti-inflammatory and enzyme-inhibiting activities. ijpsdronline.comresearchgate.net

Numerous studies have highlighted the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. ijpsdronline.comresearchgate.net In preclinical models, such as the carrageenan-induced rat paw edema test, newly synthesized thiadiazole compounds have demonstrated significant anti-inflammatory effects. ijpsdronline.com Some derivatives have shown potency comparable or even superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, with the added benefit of not causing ulcerogenic side effects in acute studies. ijpsdronline.comnih.gov This suggests a potentially safer profile for these compounds. nih.govnih.gov

The therapeutic effects of thiadiazole derivatives are often traced to their ability to inhibit specific enzymes. Two of the most studied targets are cyclooxygenases (COX) and carbonic anhydrases (CA).

Cyclooxygenase (COX) Inhibition : The anti-inflammatory action of many thiadiazole derivatives is linked to their inhibition of COX enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.govnih.gov Researchers have successfully designed thiadiazole derivatives that act as selective inhibitors of either COX-1 or COX-2. nih.govresearchgate.net For example, a series of thiadiazole derivatives bearing thiophene and thienopyrimidine moieties were found to be highly potent and selective COX-2 inhibitors, with one compound showing a selectivity index almost double that of the well-known COX-2 inhibitor, celecoxib. nih.gov Conversely, other research has led to the development of 5-adamantylthiadiazole-based thiazolidinone derivatives that act as effective and selective COX-1 inhibitors. nih.gov

Carbonic Anhydrase (CA) Inhibition : The 1,3,4-thiadiazole ring is a cornerstone of many potent carbonic anhydrase inhibitors. tandfonline.comacs.org The clinically used diuretic and glaucoma medication Acetazolamide is a sulfonamide derivative based on the 1,3,4-thiadiazole scaffold. tandfonline.com CAs are zinc-containing metalloenzymes crucial for numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and other disorders. tandfonline.comrsc.org Synthetic thiadiazole derivatives have been shown to inhibit human carbonic anhydrase isozymes (hCA-I and hCA-II) with high efficacy, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. tandfonline.comnih.gov

| Enzyme Target | Thiadiazole Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Thiadiazoles with thiophene and thienopyrimidine moieties | High inhibitory ability and selectivity for COX-2 (Selectivity Index >555.5 μM, nearly double that of celecoxib). | nih.gov |

| Cyclooxygenase-1 (COX-1) | 5-Adamantylthiadiazole-based thiazolidinones | Effective and selective COX-1 inhibitors with IC50 values in the low micromolar range (e.g., 1.08 μM). | nih.gov |

| Carbonic Anhydrase (hCA-I, hCA-II) | 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenones | Potent inhibitors with IC50 values ranging from 0.030 to 0.14 μM. | tandfonline.com |

| Carbonic Anhydrase | Sulfonamide-based thiadiazole derivatives | Showed strong binding and inhibition of carbonic anhydrase. | nih.gov |

Antioxidant Properties

The thiadiazole nucleus is a key structural component in a variety of compounds that have demonstrated notable antioxidant capabilities. Research into 1,3,4-thiadiazole derivatives, in particular, has shown that these compounds can act as potent radical scavengers. For instance, a study involving 1,3,4-thiadiazoles derived from phenolic acids revealed that certain amide derivatives possess good antioxidant potential. nih.gov One compound with an adamantane ring showed excellent activity in scavenging DPPH radicals. nih.gov

The antioxidant potential is often attributed to the ability of these compounds to donate hydrogen or electrons, stabilize unpaired electrons, or chelate transition metal ions. saudijournals.com The inclusion of phenolic hydroxyl groups in the structure of 2-amino-1,3,4-thiadiazoles has been a successful strategy in developing derivatives with significant antioxidant and antiproliferative activities. nih.gov

Further studies on 1,3,4-thiadiazole-linked 4-thiazolidinone derivatives have also highlighted their antioxidant properties. Certain compounds within this class exhibited promising DPPH radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net Specifically, compounds designated as TZD 3 and TZD 5 showed IC50 values of 28.00µM and 27.50µM, respectively, against the reference value of 29.2µM for ascorbic acid. saudijournals.comresearchgate.net This suggests that the strategic combination of thiadiazole and thiazolidinone rings can lead to the development of effective antioxidants. researchgate.net

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Amide Derivatives | DPPH Radical Scavenging | A derivative with an adamantane ring (3'c) showed excellent radical scavenging activity. | nih.gov |

| 1,3,4-Thiadiazole-linked 4-Thiazolidinone (TZD 3) | DPPH Radical Scavenging | Exhibited an IC50 value of 28.00µM. | saudijournals.comresearchgate.net |

| 1,3,4-Thiadiazole-linked 4-Thiazolidinone (TZD 5) | DPPH Radical Scavenging | Showed an IC50 value of 27.50µM, which is comparable to ascorbic acid (IC50 29.2µM). | saudijournals.comresearchgate.net |

| Thiazolyl-Polyphenolic Compounds | ABTS and DPPH Assays | Derivatives 7j and 7k demonstrated significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | mdpi.com |

Anticonvulsant Potential

The thiadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential to treat epilepsy, showing promising results in preclinical models. sphinxsai.comresearchgate.net The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov

One study focused on 2,5-disubstituted-1,3,4-thiadiazole derivatives, where a bromo-substituted compound, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, offered significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com The presence of a carboxamide moiety combined with the thiadiazole nucleus is a recurring theme in compounds with potent anticonvulsant activity. sphinxsai.com

Research has also explored the structure-activity relationships, indicating that specific substitutions on the thiadiazole ring system are crucial for efficacy. For example, in a series of N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)- nih.govresearchgate.netresearchgate.netthiadiazole-2,5-diamines, all tested compounds showed protection against seizures ranging from 50% to 100%. nih.gov Another series of 1,2,4-thiadiazoles found that a compound with para-chloro substitution displayed maximal activity in the MES test. nih.gov These findings underscore the importance of the thiadiazole core in designing novel anticonvulsant drugs.

| Compound Series | Test Model | Most Active Compound Example | Key Finding | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted-1,3,4-Thiadiazoles | PTZ model | 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | Showed significant protection against convulsions. | sphinxsai.com |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES and scPTZ | Compound 5 | Exhibited potent activity with an ED50 of 40.96 mg/kg in the MES test and 85.16 mg/kg in the scPTZ test. | nih.gov |

| 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazole | MES and scPTZ | Compounds 104/105 | All compounds showed protection in the MES test, with one also active in the scPTZ test. | nih.gov |

| Substituted 1,2,4-thiadiazoles | MES | Compound with para-chloro substitution (120c) | Showed maximal activity in the MES test. | nih.gov |

Computational Chemistry and in Silico Approaches for N 4 Acetylphenyl 1,2,5 Thiadiazole 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations are pivotal in elucidating how N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide and related compounds may interact with various biological targets. While specific docking studies on this exact compound are not extensively published, research on analogous thiadiazole carboxamide derivatives provides valuable insights into their potential binding affinities. For instance, studies on similar scaffolds, such as thiazole (B1198619)/thiadiazole carboxamide derivatives, have demonstrated their potential as inhibitors of enzymes like c-Met kinase. nih.gov Docking scores, which estimate the binding affinity, are crucial in ranking potential drug candidates. A lower docking score generally indicates a more favorable binding interaction.

In a study involving novel 1,3,4-thiadiazole (B1197879) derivatives, molecular docking was employed to evaluate their binding affinity against various SARS-CoV-2 targets. nih.gov The binding energies of these compounds provide a predictive measure of their inhibitory potential. Similarly, docking studies on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives against the SARS-CoV-2 main protease (Mpro) have revealed promising binding energy scores, highlighting the potential of the thiadiazole carboxamide scaffold. nih.gov

| Compound Series | Protein Target | Range of Binding Affinities (kcal/mol) | Reference |

|---|---|---|---|

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives | SARS-CoV-2 Mpro (6LU7) | -6.54 to -7.33 | nih.gov |

| 1,3,4-Thiadiazole derivatives | SARS-CoV-2 Mpro, PLpro, RdRp, RBD | Not explicitly stated, but promising affinity noted | nih.gov |

| Thiazole/thiadiazole carboxamide analogues | c-Met Kinase | Not explicitly stated, but potent inhibition found | nih.gov |

Identification of Key Amino Acid Residues for Interaction

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that are crucial for the ligand's binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in a study of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives as dihydrofolate reductase (DHFR) inhibitors, molecular docking revealed critical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues, respectively. researchgate.net

Understanding these key interactions is fundamental for structure-based drug design. By identifying the pharmacophoric features of this compound that engage with specific residues, medicinal chemists can rationally design modifications to the molecule to enhance its potency and selectivity. Studies on related thiadiazole compounds have consistently shown the importance of the thiadiazole ring and its substituents in forming hydrogen bonds and other stabilizing interactions within the active site of target proteins. researchgate.net

| Compound Series | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | DHFR | Ser59, Phe31 | Hydrogen bond, Arene-arene | researchgate.net |

| 2,5-disubstituted-1,3,4-thiadiazole derivatives | Phytophthora infestans effector site (2NAR) | Not explicitly stated | Hydrophobic and H-bond interactions | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide a deeper understanding of a molecule's structure, stability, and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is key to its chemical behavior. DFT calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov This is because a smaller energy gap facilitates electronic transitions, making the molecule more prone to engage in chemical reactions.

For thiadiazole derivatives, the HOMO-LUMO gap can provide insights into their potential as charge-transfer materials or their reactivity in biological systems. researchgate.net For instance, DFT studies on novel 1,3,4-thiadiazole compounds have been used to calculate their HOMO-LUMO energy gaps to analyze their electronic properties. dergipark.org.tr In a study of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, the top-ranked compounds exhibited a lower HOMO-LUMO energy difference compared to a standard drug, suggesting a higher potential for charge transfer at the molecular level. nih.gov

| Compound/Derivative Series | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivative (A5) | DFT/B3LYP/3-21G | Not Stated | Not Stated | 2.449 | researchgate.net |

| 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivative (A8) | DFT/B3LYP/3-21G | Not Stated | Not Stated | 4.448 | researchgate.net |

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives | DFT | Not Stated | Not Stated | Lower than standard drug | nih.gov |

Conformational Analysis and Geometrical Optimization

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. DFT can be used to perform geometrical optimization, which finds the lowest energy conformation of a molecule. asianpubs.org This provides a realistic representation of the molecule's shape and the spatial arrangement of its atoms.

Conformational analysis of this compound would reveal the preferred orientations of the phenyl and thiadiazole rings relative to the carboxamide linker. This information is vital for understanding how the molecule fits into a protein's binding pocket. For example, DFT studies on N-acetyl-diaryl-azabicyclo-nonan-yl-spiro-thiadiazole derivatives have been used to determine the conformation of the thiadiazole ring, which was found to be in a flattened boat form. nih.gov Such conformational insights are essential for accurate molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study on a series of 1,2,5-thiadiazole (B1195012) derivatives, which are analogues of aceclidine (B1665410) and act as potent M1 muscarinic agonists, utilized a multiple linear regression (MLR) procedure. researchgate.net This study established a relationship between the biological activity and various molecular descriptors, including physicochemical properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and molecular weight (MW), as well as electronic and steric parameters. researchgate.net

For this compound, a QSAR model could be developed by synthesizing a series of analogs with variations in the phenyl ring substitution and correlating their biological activities with calculated molecular descriptors. Such a model would be invaluable for predicting the activity of new derivatives and for understanding the structural requirements for optimal activity. For example, a QSAR study on N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides as VEGF receptor inhibitors highlighted the importance of topological descriptors in the developed models. nih.gov

| Compound Series | Biological Activity | Key Descriptor Types | Statistical Method | Reference |

|---|---|---|---|---|

| 1,2,5-Thiadiazole derivatives (aceclidine analogues) | M1 Muscarinic Agonism | logP, Molar Refractivity, Molecular Weight, Hydration Energy, Total Energy | Multiple Linear Regression (MLR) | researchgate.net |

| N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides | VEGF Receptor Inhibition | Topological, Electronic, Physicochemical | Multiple Linear Regression (MLR) | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles | Antifungal activity against Phytophthora infestans | Quantum Mechanical Descriptors | Genetic Function Approximation (GFA) | researchgate.net |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in forecasting the biological activity of novel compounds. These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activities.

For a series of compounds including this compound, a typical QSAR study would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. The goal is to identify a set of descriptors that can effectively predict the biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).

In studies of related 1,3,4-thiadiazole derivatives, topological and electronic descriptors have been shown to play a significant role in developing robust QSAR models. For instance, descriptors related to molecular shape, connectivity, and charge distribution are often found to be critical for predicting the activity of these compounds against various biological targets. A hypothetical QSAR model for a series of thiadiazole analogs might be represented by a linear equation, as shown in the table below.

Table 1: Hypothetical QSAR Model for a Series of Thiadiazole Analogs

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Hydrophobicity) | 0.45 | Positive |

| Dipole Moment | -0.21 | Negative |

| Molecular Weight | 0.15 | Positive |

This table illustrates a hypothetical QSAR model where LogP and Molecular Weight positively influence biological activity, while Dipole Moment and the Number of Hydrogen Bond Donors have a negative impact. Such models are crucial for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Identification of Structural Features Correlating with Potency

The insights gained from QSAR and other in silico methods are instrumental in identifying the key structural features that are correlated with the potency of a compound. This is often referred to as the Structure-Activity Relationship (SAR). For this compound, the SAR would explore how modifications to the acetylphenyl group, the thiadiazole ring, and the carboxamide linker affect its biological activity.

Based on studies of analogous thiadiazole-containing compounds, several structural features can be hypothesized to be important for potency:

The Acetylphenyl Moiety: The acetyl group at the para-position of the phenyl ring is likely to be a key interaction point. Its carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a biological target. The orientation and electronic properties of this group could significantly influence binding affinity.

The 1,2,5-Thiadiazole Ring: This heterocyclic core serves as a scaffold, holding the other functional groups in a specific spatial arrangement. The nitrogen and sulfur atoms within the ring can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces.

The Carboxamide Linker: The amide bond provides a rigid link between the thiadiazole and phenyl rings. The N-H group of the amide is a potential hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These features are often critical for anchoring the molecule within the binding site of a protein.

Table 2: Key Structural Features and Their Potential Impact on Potency

| Structural Feature | Potential Role in Biological Activity |

|---|---|

| Acetyl Group | Hydrogen bond acceptor, electronic interactions |

| Phenyl Ring | Hydrophobic interactions, scaffold |

| 1,2,5-Thiadiazole Ring | Scaffold, polar interactions |

This table summarizes the likely contributions of different structural components of this compound to its biological potency, based on general principles of medicinal chemistry and studies of related compounds.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to understand its conformational stability, flexibility, and interactions with its surrounding environment, such as a solvent or a biological receptor.

An MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then calculating the forces between all atoms at very short time intervals. By integrating Newton's equations of motion, the trajectory of the molecule can be followed, revealing its preferred conformations and how it moves and flexes.

Key insights that can be gained from MD simulations include:

Conformational Preferences: Identifying the low-energy conformations of the molecule in solution. This is crucial as the biologically active conformation may not be the lowest energy state in a vacuum.

Flexibility and Rigidity: Understanding which parts of the molecule are flexible and which are rigid. The carboxamide linker, for example, is expected to be relatively rigid, while the bonds to the phenyl and thiadiazole rings may allow for some rotational freedom.

Solvent Interactions: Observing how the molecule interacts with water molecules, which can provide insights into its solubility and how it might present itself to a binding site.

This table presents hypothetical data from a molecular dynamics simulation of this compound, illustrating the types of quantitative information that can be obtained to characterize its dynamic behavior and stability.

Structure Activity Relationship Sar Studies for N 4 Acetylphenyl 1,2,5 Thiadiazole 3 Carboxamide Analogs

Influence of Substituents on the Thiadiazole Ring System

The 1,2,5-thiadiazole (B1195012) ring is a key structural component, recognized as a bioisostere of pyrimidine (B1678525) and oxadiazole. nih.govresearchgate.net Its mesoionic character may allow analogs to better cross cellular membranes and interact with biological targets, while the sulfur atom can enhance liposolubility. nih.gov The electron-deficient nature of the thiadiazole ring system means that substituents can significantly modulate its electronic properties and, consequently, its binding interactions. nih.gov

Research into 1,2,5-thiadiazole derivatives has shown that modifying substituents on the ring can tune biological activity. For instance, in a series of muscarinic agonists, the introduction of various alkoxy and alkylthio groups onto the thiadiazole ring directly impacted potency and selectivity. researchgate.net Quantitative structure-activity relationship (QSAR) analyses have indicated that properties like Molar Refractivity (MR), hydration energy, and the partition coefficient (log P) of these substituents are highly correlated with the resulting biological activity. researchgate.net

Furthermore, oxidation of the sulfur atom in the 1,2,5-thiadiazole ring to a sulfonyl group (>SO2) creates a 1,2,5-thiadiazole 1,1-dioxide. This modification introduces a very strong electron-withdrawing group, which enhances the ring's ability to accommodate a negative charge and can significantly alter its electrochemical properties and potential as a coordinating ligand. nih.gov The ability to introduce diverse substituents and modify the core ring structure provides a powerful tool for tuning the physicochemical and pharmacokinetic properties of candidate compounds. nih.gov

Impact of Modifications to the Acetylphenyl Moiety

The N-(4-acetylphenyl) portion of the molecule serves as a critical recognition element, often anchoring the compound within a specific binding pocket of a target protein. Modifications to this moiety, including the position and nature of substituents on the phenyl ring, have profound effects on biological activity.

In related thiazole (B1198619) carboxamide series, the lipophilicity of substituents on the phenyl ring has been shown to be a key determinant of potency. For example, the introduction of a bulky, lipophilic tert-butyl group can enhance interactions with hydrophobic regions within an enzyme's active site, leading to greater inhibition compared to analogs with more hydrophilic methoxy (B1213986) groups. nih.govacs.org

Systematic exploration of substitutions on the phenyl ring reveals distinct effects based on their electronic and steric properties. In one study on thiazole-5-carboxamide (B1230067) derivatives, a 4-chloro-2-methylphenyl substitution pattern on the amide nitrogen resulted in the highest anticancer activity among the tested compounds. mdpi.com This highlights the importance of the specific placement of both electron-withdrawing (chloro) and electron-donating (methyl) groups for optimal activity.

The acetyl group itself is a key feature, likely involved in specific hydrogen bonding or other polar interactions. Replacing it with other functional groups, such as a sulfamoyl group (SO₂NH₂), as seen in N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, can alter the binding mode and target specificity, for instance, by mimicking the benzenesulfonamide (B165840) bioisostere. mdpi.comnih.gov

| Compound ID | Phenyl Ring Substitution | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2a | 3,4,5-trimethoxyphenyl | COX-2 | 0.958 µM | acs.org |

| 2b | 4-(tert-butyl)phenyl | COX-2 | 0.191 µM | acs.org |

| 8c | 2-chlorophenyl (on thiazole) / 4-chloro-2-methylphenyl (on amide) | A-549 cell line (% inhibition) | 48% | mdpi.com |

| 8f | 4-chlorophenyl (on thiazole) / 4-chloro-2-methylphenyl (on amide) | A-549 cell line (% inhibition) | 40% | mdpi.com |

Role of the Carboxamide Linker in Modulating Activity

The carboxamide (-CONH-) linker is not merely a spacer but an essential pharmacophoric element that connects the thiadiazole and acetylphenyl moieties. Its unique structural properties, including planarity and the ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are fundamental to its function. nih.gov This dual hydrogen-bonding capability allows the linker to form crucial interactions that orient the molecule correctly within the target's binding site. nih.gov

In the design of various kinase inhibitors, the amide group has been specifically utilized as a pharmacophore to occupy and interact with key domains of the target enzyme. nih.gov Studies on different heterocyclic carboxamide derivatives consistently demonstrate the importance of the amide functional group for biological activity. nih.gov Its relative rigidity helps to maintain an optimal conformation for binding, minimizing the entropic penalty upon interaction with the target. Any modification that disrupts the planarity or hydrogen-bonding capacity of the carboxamide linker is likely to result in a significant loss of activity.

Elucidation of Key Pharmacophoric Features for Targeted Activities

Based on SAR studies, a clear pharmacophore model for N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide analogs can be established. This model comprises three essential features:

The Heterocyclic Core (Thiadiazole Ring): This unit acts as a central scaffold. Its electron-rich nitrogen atoms can serve as hydrogen bond acceptors, and the ring itself provides a rigid framework. nih.gov The specific isomer (e.g., 1,2,5- vs. 1,3,4-) and its substituents are critical for tuning physicochemical properties and target selectivity. nih.govresearchgate.net

The Hydrogen-Bonding Linker (Carboxamide Group): This group is vital for establishing directional hydrogen bonds with amino acid residues (e.g., in the hinge region of a kinase), effectively anchoring the inhibitor. nih.govnih.gov The spatial orientation of the N-H and C=O vectors is critical.

The Substituted Phenyl Moiety: This part of the molecule often extends into a hydrophobic pocket of the target protein. nih.govacs.org The substituents on this ring are key for enhancing potency and achieving selectivity. The para-acetyl group, in particular, likely forms a specific polar interaction that is crucial for affinity.

The precise spatial arrangement of these three components is paramount for effective biological activity. Computational investigations and molecular docking studies on analogous compounds confirm that the thiadiazole ring occupies the hinge region of kinases, the amide linker forms hydrogen bonds, and the terminal phenyl group fits into a hydrophobic domain. nih.gov

Rational Design Principles for Lead Optimization

The SAR data and the resulting pharmacophore model provide a solid foundation for the rational design and lead optimization of this compound analogs. Key principles for optimization include:

Scaffold Hopping and Bioisosteric Replacement: The thiadiazole ring can be replaced with other five- or six-membered heterocycles (e.g., thiazole, pyrazole, pyridine) to explore new interaction patterns and improve properties like solubility or metabolic stability. nih.govmdpi.com However, the 1,2,5-thiadiazole often provides favorable characteristics for membrane permeability. nih.govresearchgate.net

Structure-Based Design: Utilizing X-ray crystal structures of the target protein in complex with an analog allows for precise, structure-based drug design. This approach can guide the modification of substituents on the phenyl ring to exploit specific pockets or interactions within the binding site, thereby enhancing potency and selectivity. acs.org

Modulation of Physicochemical Properties: Small modifications to the scaffold, such as adding polar groups or altering ring substituents, can be used to fine-tune key drug-like properties (e.g., logP, polar surface area) to achieve a better pharmacokinetic profile. nih.gov

Computational Modeling: In silico tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the activity of virtual compounds before synthesis. researchgate.netnih.gov This allows for the prioritization of synthetic efforts on candidates with the highest probability of success, accelerating the hit-to-lead optimization process. acs.org

Future Perspectives and Research Trajectories for N 4 Acetylphenyl 1,2,5 Thiadiazole 3 Carboxamide

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of thiadiazole derivatives has traditionally involved methods that can be time-consuming and may utilize hazardous reagents. researchgate.net Future research will likely focus on developing more efficient and environmentally benign synthetic pathways for N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide.

Key areas of exploration include:

Microwave-Assisted Synthesis : This technique uses microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and increased yields compared to conventional heating methods. mdpi.comjddhs.com It has been successfully applied to the synthesis of other 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

Ultrasonication Techniques : The use of ultrasound energy can enhance chemical reactivity, providing another avenue for efficient and rapid synthesis. nanobioletters.com

Green Solvents and Catalysts : Research is moving towards replacing traditional, often toxic, organic solvents with greener alternatives like water, ethanol, or ionic liquids. mdpi.com The development of reusable, heterogeneous catalysts can also minimize waste and simplify product purification. mdpi.commdpi.com

Solvent-Free Reactions : Performing reactions without a solvent, for instance through grinding or chemo-mechanical approaches, represents a significant step in green chemistry by eliminating solvent waste entirely. jddhs.commdpi.com

An efficient, eco-friendly synthesis for a series of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives was achieved in ethanol at room temperature, indicating that green conditions are applicable to complex thiadiazole carboxamides. nih.govnih.gov

| Approach | Description | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. jddhs.com | Faster reaction times, higher yields, improved energy efficiency. jddhs.comnanobioletters.com |

| Ultrasonication | Employs high-frequency sound waves to induce cavitation and accelerate reactions. nanobioletters.com | Reduced reaction times, increased yields. nanobioletters.com |

| Green Solvents | Use of environmentally benign solvents like water, ethanol, or ionic liquids. mdpi.com | Reduced toxicity and environmental impact, potential for easier product separation. |

| Solvent-Free Conditions | Reactions are conducted by grinding or milling solid reactants together without a liquid medium. mdpi.com | Eliminates solvent waste, reduces purification steps, lowers costs. |

Identification of Undiscovered Biological Targets and Pathways

Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. wisdomlib.orgmdpi.comnih.gov While the specific biological targets of this compound are not yet fully elucidated, the thiadiazole scaffold's known interactions provide a roadmap for future investigation. The mesoionic character of the ring system may allow such compounds to cross cellular membranes and bind to various biological targets. researchgate.netnih.gov

Potential avenues for target identification include:

Kinase Inhibition : Many heterocyclic compounds are potent kinase inhibitors. Derivatives of thiazole (B1198619)/thiadiazole carboxamide have been investigated as potential c-Met kinase inhibitors for cancer treatment. nih.gov

Enzyme Inhibition : The 1,3,4-thiadiazole core is a known inhibitor of enzymes such as carbonic anhydrase (CA), cyclooxygenase (COX), and matrix metalloproteinases (MMPs). nih.govresearchgate.net Research could explore if this compound or its analogs can selectively inhibit these or other enzymes.

Signaling Pathway Modulation : A related 1,2,5-thiadiazole-3-carboxamide derivative was identified as a potent inhibitor of the canonical NF-κB signaling pathway, a key target in oncology. nih.gov Further studies could determine if the title compound interacts with this or other critical cellular signaling cascades.

Antimicrobial Targets : Given the known antibacterial and antifungal properties of thiadiazoles, future work could screen the compound against various microbial enzymes or cell wall synthesis pathways. dovepress.comfrontiersin.org

| Potential Target Class | Examples | Therapeutic Area |

| Enzymes | Carbonic Anhydrase, Cyclooxygenase, Kinases (e.g., c-Met) nih.govnih.govresearchgate.net | Cancer, Inflammation, Glaucoma |

| Signaling Pathways | NF-κB Cascade, ERK1/2, p38 researchgate.netnih.gov | Cancer, Inflammatory Diseases |

| Microbial Targets | Bacterial or Fungal Enzymes dovepress.comnih.gov | Infectious Diseases |

| Receptors | Cannabinoid Receptor 1 (CB1) mdpi.com | Obesity, Metabolic Disorders |

Advanced Computational and Machine Learning Applications in Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. nih.govtaylorandfrancis.combibis.ir For this compound, these approaches can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models can predict the activity of newly designed analogs before they are synthesized. nih.gov

Molecular Docking : This technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Docking studies can help rationalize observed activity and guide modifications to improve binding affinity.

Machine Learning (ML) and Artificial Intelligence (AI) : AI and ML algorithms can analyze large datasets to build predictive models for a wide range of properties, including biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADME/T). nih.govtaylorandfrancis.comnih.gov ML models have been successfully used to predict the activity of thiazole and benzothiadiazole derivatives. nih.govnih.govresearchgate.netmdpi.com These tools can virtually screen large chemical libraries to identify promising new thiadiazole-based compounds. nih.gov

Molecular Hybridization Strategies with Other Active Scaffolds

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create novel compounds with potentially synergistic or dual-acting therapeutic effects, or to improve the pharmacokinetic properties of the parent molecules. researchgate.net

Future research could explore hybrid molecules incorporating the this compound scaffold with other biologically active moieties. Examples of successful hybridization with thiadiazole cores include:

Thiadiazole-Triazole Hybrids : These have been synthesized and investigated for potential antiviral activity. biointerfaceresearch.com

Thiadiazole-Thiazole/Thiophene Hybrids : Combining different sulfur-containing heterocycles can yield compounds with interesting antimicrobial properties. nih.gov

Thiadiazole-Fluoroquinolone Hybrids : This combination has produced molecules with moderate to excellent antibacterial and antifungal activity. dovepress.com

By strategically selecting the hybridization partner, it may be possible to design novel derivatives of this compound targeted against specific diseases.

Targeted Delivery Systems and Formulation Considerations (General)

The therapeutic efficacy of a drug is highly dependent on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Targeted drug delivery systems (TDDS) are designed to improve this process, enhancing efficacy while minimizing off-target side effects. mdpi.com

For a compound like this compound, future formulation research could focus on:

Nanoparticle-Based Delivery : Encapsulating the compound in nano-carriers such as polymeric nanoparticles (e.g., PLGA), lipid-based carriers, or vesicular systems can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate targeted delivery. whioce.com Polyethylene glycol (PEG) can be used to modify nanoparticle surfaces to prolong circulation time. mdpi.com

Enhanced Bioavailability : Many promising compounds fail due to poor pharmacokinetic properties. Nano- and micro-particle systems can enhance oral absorption and bioavailability.

Sustained Release Formulations : These systems are designed to release the drug slowly over time, maintaining therapeutic concentrations and reducing the frequency of administration.

These advanced formulation strategies are essential for translating a promising chemical scaffold from a laboratory finding into a viable therapeutic agent. mdpi.com

Q & A

Q. What in vitro assays are suitable for evaluating its NF-κB inhibitory activity?

- Assay Design :

- Cell Line : Use HEK293T cells transfected with NF-κB luciferase reporters.

- Dose-Response : Test concentrations from 1 nM to 100 µM; calculate IC50 via nonlinear regression.

- Control : Co-administer TNF-α to induce NF-κB activation and validate inhibition .

Q. How does the acetylphenyl moiety influence pharmacokinetic properties?

- ADME Profiling :

- LogP : Predicted ~2.1 (moderate lipophilicity) via ChemAxon, enabling blood-brain barrier penetration.

- Metabolism : The acetyl group undergoes Phase II glucuronidation, reducing bioavailability.

- Mitigation : Introduce electron-withdrawing groups (e.g., -CF3) to slow hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.